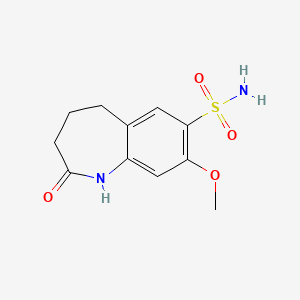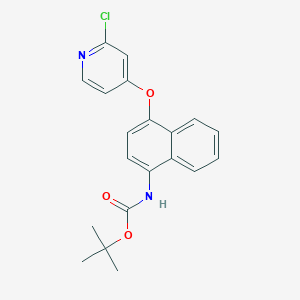![molecular formula C11H11NOS B13059822 [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol: is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a methanethiol group attached to the oxazole ring, which is further substituted with a 4-methylphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The methanethiol group can be introduced through a nucleophilic substitution reaction using a suitable thiolating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions:
Oxidation: The methanethiol group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures. Its unique functional groups make it a versatile intermediate in various chemical reactions.
Biology: In biological research, [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: The compound’s potential medicinal properties are explored in drug discovery programs. Its structural features may impart activity against specific biological targets, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional groups make it valuable in various manufacturing processes.
作用机制
The mechanism of action of [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol depends on its interaction with specific molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may interact with biological receptors or enzymes, modulating their function. The exact pathways and targets involved would require detailed biochemical studies to elucidate.
相似化合物的比较
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methylamine: Contains an amine group instead of a thiol group.
[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methyl chloride: Features a chloride group instead of a thiol group.
Uniqueness: The presence of the methanethiol group in [5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol imparts unique reactivity compared to its analogs Thiol groups are known for their nucleophilicity and ability to form disulfide bonds, which can be exploited in various chemical and biological applications
属性
分子式 |
C11H11NOS |
|---|---|
分子量 |
205.28 g/mol |
IUPAC 名称 |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanethiol |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)11-6-10(7-14)12-13-11/h2-6,14H,7H2,1H3 |
InChI 键 |
WAGSLJYDJSMXNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


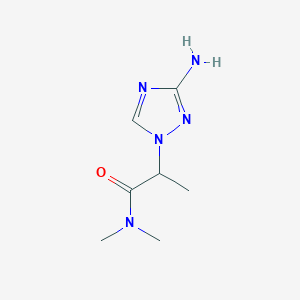
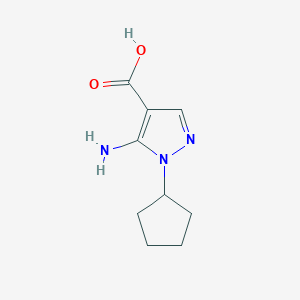

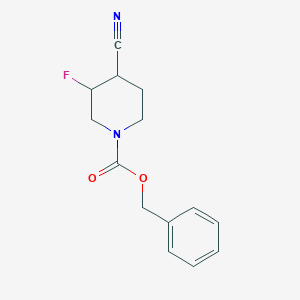
![4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13059767.png)
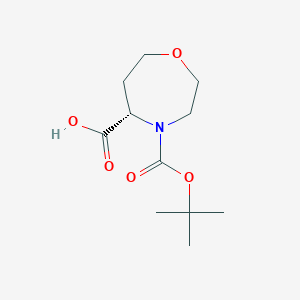

![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
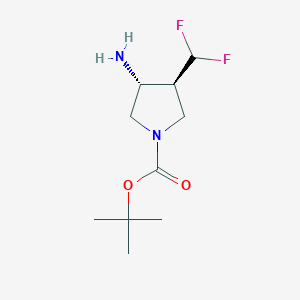
![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)
